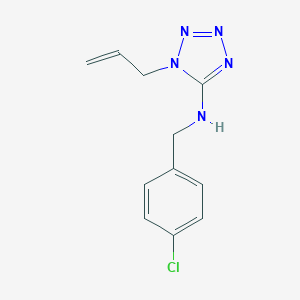![molecular formula C16H15ClFN5O3 B502476 4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B502476.png)
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, a furyl group, and a substituted phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furyl group: This step involves the reaction of a furyl-containing compound with the intermediate formed in the previous step.
Substitution of the phenyl group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary depending on the desired product and the specific functional groups being targeted.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions.
Wissenschaftliche Forschungsanwendungen
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-amino-N-[2-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Thiazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various scientific research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C16H15ClFN5O3 |
|---|---|
Molekulargewicht |
379.77g/mol |
IUPAC-Name |
4-amino-N-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H15ClFN5O3/c17-11-7-9(1-3-12(11)18)13-4-2-10(25-13)8-20-5-6-21-16(24)14-15(19)23-26-22-14/h1-4,7,20H,5-6,8H2,(H2,19,23)(H,21,24) |
InChI-Schlüssel |
SLDIVJWEVLKUSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Cl)F |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B502396.png)
![2-methoxy-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B502399.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B502400.png)
![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B502404.png)
![N'-{[5-(4-bromo-2-methylphenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B502405.png)
![N-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]cyclopropanamine](/img/structure/B502407.png)
![2-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B502408.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B502409.png)
![4-{[(5-Chloro-2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B502410.png)
![2-{[(5-Phenylfuran-2-yl)methyl]amino}ethanol](/img/structure/B502411.png)
![N-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-methoxyethanamine](/img/structure/B502412.png)
![2-{2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B502415.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-fluorobenzyl)amine](/img/structure/B502417.png)
